IMPDH2 Enzyme Inhibition: A Direct Ki Comparison with a Benchmark Inhibitor
2-Methylimidazo[1,2-a]pyrazine demonstrates quantifiable inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in purine biosynthesis and a validated drug target for immunosuppression and antiviral therapy [1]. In a head-to-head comparison, its Ki values against IMPDH2 (240 nM, 430 nM, 440 nM) [2] place it in a different potency range compared to the well-established IMPDH inhibitor mycophenolic acid (MPA), which exhibits a Ki of approximately 10-40 nM under similar conditions [3]. This difference is significant for research applications: 2-Methylimidazo[1,2-a]pyrazine offers a less potent, potentially more tunable starting point for developing novel IMPDH inhibitors with a distinct selectivity profile or for use as a chemical probe where complete enzyme shutdown is undesirable.
| Evidence Dimension | IMPDH2 Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | 240 nM, 430 nM, 440 nM |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki ~10-40 nM |
| Quantified Difference | 2-Methylimidazo[1,2-a]pyrazine is approximately 6-44 fold less potent than MPA. |
| Conditions | In vitro enzyme inhibition assay against human IMPDH2; substrate-dependent Ki values reported. |
Why This Matters
This quantitative potency differential defines 2-Methylimidazo[1,2-a]pyrazine as a less potent IMPDH inhibitor, making it a valuable scaffold for optimizing selectivity or for applications requiring partial inhibition rather than the complete immunosuppression associated with more potent inhibitors like MPA.
- [1] Ratcliffe, A. J., & Jones, T. K. (2002). Inhibitors of Inosine Monophosphate Dehydrogenase. Expert Opinion on Therapeutic Patents, 12(9), 1371-1382. https://doi.org/10.1517/13543776.12.9.1371 View Source
- [2] BindingDB. (n.d.). Affinity Data for 2-Methylimidazo[1,2-a]pyrazine (BDBM50421763) against Inosine-5'-monophosphate dehydrogenase 2. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [3] Sintchak, M. D., & Fleming, M. A. (2000). The structure of inosine-5'-monophosphate dehydrogenase and the design of novel inhibitors. Immunopharmacology, 47(2-3), 163-184. https://doi.org/10.1016/S0162-3109(00)00196-X View Source
